

The Relative Biological Value of HMTBA in Swine Diets: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-(methylthio)butyric acid

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Methionine, an essential sulfur-containing amino acid, plays a pivotal role in the growth, development, and overall health of swine. As it is often the first or second limiting amino acid in typical corn-soybean meal-based swine diets, synthetic methionine sources are widely used to ensure optimal performance. Among these, DL-2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of methionine, and DL-methionine (DL-Met) are two prominent commercial products. This guide provides an objective comparison of the relative biological value of HMTBA and DL-Met in swine diets, supported by experimental data, detailed methodologies, and a visual representation of the metabolic pathway.

Performance Comparison: HMTBA vs. DL-Methionine

Numerous studies have been conducted to evaluate the efficacy of HMTBA as a methionine source for swine, often in direct comparison to the industry standard, DL-Met. The following tables summarize key performance indicators from various trials.

Growth Performance in Nursery Pigs

The nursery phase is a critical period in a pig's life, and adequate methionine supplementation is crucial for optimal growth and feed efficiency.

Performance Metric	HMTBA	DL-Met	Control (Met-Deficient)	Study Reference
Final Body Weight (kg)	No significant difference	No significant difference	Lower	[1]
Average Daily Gain (ADG) (g/day)	No significant difference	No significant difference	Lower	[1]
Gain to Feed Ratio (G:F)	No significant difference	No significant difference	Lower	[1]
Relative Bioavailability (%)	~65% (product basis)	100% (standard)	-	[2]

Table 1: Summary of growth performance in nursery pigs fed diets supplemented with HMTBA or DL-Met. Studies consistently show that when HMTBA is supplemented at a level to provide a bioequivalent amount of methionine activity (often considered to be around 65% on a product-to-product basis compared to DL-Met), there are no significant differences in growth performance metrics such as final body weight, average daily gain, and feed efficiency compared to pigs fed DL-Met.[\[1\]](#)[\[2\]](#)

Performance of Lactating Sows and Piglet Growth

The metabolic demands on sows during lactation are immense, and methionine is critical for milk production and subsequent piglet growth.

Performance Metric	HMTBA-supplemented Diet	DL-Met-supplemented Diet	Control Diet	Study Reference
Piglet Body Weight at day 14 (kg)	Higher (P=0.02 vs CON, P=0.07 vs DLM)	-	Lower	[3]
Milk Fat Content (%)	Higher (P<0.05 vs CON & DLM)	-	Lower	[3]
Milk Lactose Content (%)	Higher (P<0.05 vs CON & DLM)	-	Lower	[3]
Milk Protein Content (%)	No significant difference vs CON	Lower (P<0.05 vs CON & HMTBA)	-	[3]
Milk Cysteine Concentration	Higher (P<0.05 vs CON & DLM)	-	Lower	[3]
Milk Taurine Concentration	Higher (P<0.05 vs CON)	-	Lower	[3]

Table 2: Effects of HMTBA and DL-Met supplementation in lactating sow diets on sow milk composition and piglet performance. Supplementing sow diets with HMTBA has been shown to increase milk fat and lactose content, as well as concentrations of key sulfur-containing amino acids like cysteine and taurine.[3] This can translate to improved piglet body weight at day 14. [3]

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, it is essential to understand the methodologies employed in these comparative studies.

General Experimental Design

Most studies utilize a randomized complete block design. Pigs are typically blocked by initial body weight and randomly assigned to dietary treatment groups. The experimental diets

usually consist of a basal diet formulated to be deficient in methionine and cysteine, to which different sources and levels of methionine are added.

Animal Models and Housing

- **Nursery Pigs:** Studies often use recently weaned pigs (e.g., 21-28 days of age) with initial body weights ranging from 5 to 7 kg.[1] Pigs are housed in environmentally controlled nurseries with ad libitum access to feed and water.
- **Lactating Sows:** Primiparous or multiparous sows are moved to farrowing crates before parturition.[3] Litters are standardized within a short period after birth to ensure uniformity. Sows are provided with ad libitum access to their respective diets and water throughout the lactation period.[3]

Diet Composition and Feeding

- **Basal Diet:** The basal diets are typically corn-soybean meal-based, formulated to meet or exceed the nutrient requirements for the specific growth phase, with the exception of methionine and cysteine.[1]
- **Supplementation:** HMTBA (often as a liquid at 88% purity or a calcium salt at 84% purity) and DL-Met (typically 99% pure) are added to the basal diet at various inclusion rates.[2][3] The relative bioavailability of HMTBA is often assumed to be around 65% on a product-to-product basis when formulating diets to be iso-methionine.[2]

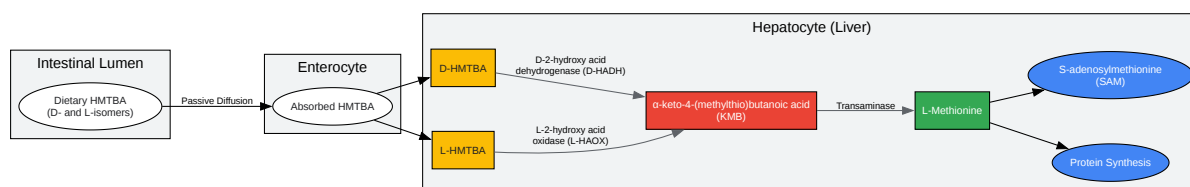
Data Collection and Analysis

- **Growth Performance:** Pig weights and feed consumption are recorded at regular intervals to calculate average daily gain (ADG), average daily feed intake (ADFI), and gain-to-feed ratio (G:F).
- **Milk Composition:** Milk samples are collected from sows at specific time points during lactation and analyzed for components such as fat, protein, lactose, and amino acid profiles using standard laboratory procedures.[3]
- **Statistical Analysis:** Data are typically analyzed using analysis of variance (ANOVA) appropriate for the experimental design. Statistical significance is generally declared at $P < 0.05$.

0.05.

Metabolic Pathway of HMTBA

HMTBA is a precursor to L-methionine and must be converted into the latter to be utilized for protein synthesis and other metabolic functions. This conversion is a two-step enzymatic process that primarily occurs in the liver and kidneys.



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Figure 1. Metabolic conversion of HMTBA to L-methionine in swine.

The conversion process begins with the oxidation of both D- and L-isomers of HMTBA to α -keto-4-(methylthio)butanoic acid (KMB). This step is catalyzed by the enzymes D-2-hydroxy acid dehydrogenase (D-HADH) and L-2-hydroxy acid oxidase (L-HAOX), respectively. Subsequently, KMB is transaminated to L-methionine by various transaminases. Once formed, L-methionine can be incorporated into proteins or enter other metabolic pathways, such as the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.

Conclusion

Based on a comprehensive review of available research, HMTBA is an effective source of methionine activity for swine. When included in diets at a bioequivalent level to DL-methionine, typically around a 65:100 product-to-product ratio, HMTBA supports comparable growth performance in nursery pigs.[1][2] In lactating sows, HMTBA supplementation may offer

additional benefits by enhancing the fat and lactose content of milk and increasing the concentration of sulfur-containing amino acids, which can positively impact piglet growth.[3] The metabolic conversion of HMTBA to L-methionine is an efficient two-step enzymatic process. The choice between HMTBA and DL-methionine in practical swine diet formulation will likely depend on economic considerations, handling characteristics, and specific production goals.

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